Ácido Jacárico

Descripción general

Descripción

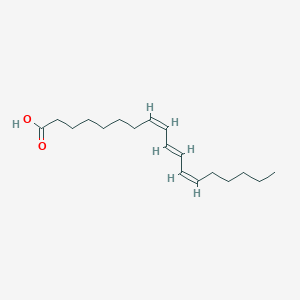

Jacaric acid is a conjugated polyunsaturated fatty acid with the chemical formula C18H30O2. It is characterized by the presence of three conjugated double bonds in its structure. This compound naturally occurs in the seeds of the Jacaranda mimosifolia tree, where it constitutes about 36% of the seed oil . Jacaric acid has a melting point of 44°C and is known for its potential health benefits and applications in various scientific fields .

Mecanismo De Acción

Jacaric acid exerts its effects through various molecular targets and pathways:

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Jacaric acid is a valuable compound for laboratory experiments due to its wide range of biochemical and physiological effects. It is relatively easy to obtain, as it is naturally occurring in many plants. Additionally, it is relatively inexpensive and easy to synthesize. However, one of the major limitations of jacaric acid is its low solubility in water, which can make it difficult to use in certain experiments.

Direcciones Futuras

Jacaric acid has a wide range of potential applications, and there are several potential future directions for research. One potential future direction is to further investigate its potential as an anti-cancer agent. Additionally, more research could be done to explore its potential as an anti-inflammatory and antioxidant agent. Another potential future direction is to investigate its potential as a therapeutic agent for neurological disorders. Finally, further research could be done to explore its potential as an antimicrobial agent and its ability to inhibit the growth of bacteria, fungi, and other microorganisms.

Aplicaciones Científicas De Investigación

Jacaric acid has been extensively studied for its potential health benefits and applications in various scientific fields:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Jacaric acid can be synthesized through the isomerization of linolenic acid. The process involves the use of catalysts such as iodine or selenium to facilitate the rearrangement of double bonds. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C .

Industrial Production Methods: Industrial production of jacaric acid primarily involves the extraction from Jacaranda mimosifolia seeds. The seeds are first crushed to extract the oil, which is then subjected to purification processes such as distillation and chromatography to isolate jacaric acid .

Análisis De Reacciones Químicas

Types of Reactions: Jacaric acid undergoes various chemical reactions, including:

Oxidation: Jacaric acid can be oxidized to form epoxides and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of jacaric acid can yield saturated fatty acids. Catalysts such as palladium on carbon are often used in these reactions.

Substitution: Jacaric acid can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; temperatures around 25°C to 50°C.

Reduction: Palladium on carbon; hydrogen gas; temperatures around 50°C to 100°C.

Substitution: Alcohols, acids; temperatures around 25°C to 75°C.

Major Products Formed:

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated fatty acids.

Substitution: Esters, amides.

Comparación Con Compuestos Similares

Jacaric acid is one of several conjugated linolenic acids, which include:

Punicic Acid: Found in pomegranate seed oil, known for its anti-carcinogenic and anti-inflammatory properties.

α-Eleostearic Acid: Found in tung oil, known for its anti-obesity and anti-inflammatory effects.

Uniqueness of Jacaric Acid:

Source: Predominantly found in Jacaranda mimosifolia seeds.

Health Benefits: Exhibits a unique combination of immunomodulatory, anti-carcinogenic, and anti-inflammatory properties.

Applications: Widely used in scientific research for its potential therapeutic effects.

Propiedades

IUPAC Name |

(8Z,10E,12Z)-octadeca-8,10,12-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-11H,2-5,12-17H2,1H3,(H,19,20)/b7-6-,9-8+,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGMPXYVZZCNDQ-KDQYYBQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\C=C/CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027545 | |

| Record name | (8Z,10E,12Z)-8,10,12-Octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28872-28-8 | |

| Record name | Jacaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28872-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jacaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028872288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8Z,10E,12Z)-8,10,12-Octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JACARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APY53D8J4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

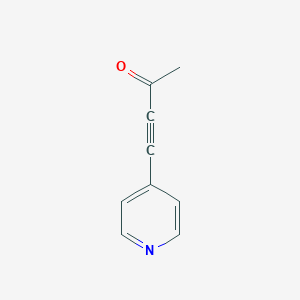

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Jacaric acid (8Z,10E,12Z-octadecatrienoic acid), a conjugated linolenic acid isomer found in jacaranda seed oil, exerts its biological effects primarily through inducing apoptosis (programmed cell death) in various cell types, including cancer cells. [, , ] While the exact mechanisms are still under investigation, some studies suggest that jacaric acid triggers apoptosis by:

- Disrupting mitochondrial membrane potential: This leads to the release of pro-apoptotic factors from mitochondria, initiating the apoptotic cascade. []

- Inducing oxidative stress: Jacaric acid can promote the generation of reactive oxygen species (ROS), which damage cellular components and trigger apoptosis. This effect can be reversed by antioxidants like α-tocopherol, suggesting the involvement of oxidative stress in its mechanism. [, ]

- Modulating PKC signaling: The anti-cancer effects of jacaric acid are partially blocked by PKC inhibitors, indicating a potential role of the PKC signaling pathway in its mechanism of action. []

ANone: Jacaric acid is an 18-carbon polyunsaturated fatty acid with three conjugated double bonds.

- Spectroscopic Data: Characterization studies using Gas Chromatography and 13C Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to confirm the presence and structure of jacaric acid in various samples. [, ]

A: Studies in rats have shown that jacaric acid is rapidly absorbed and metabolized, primarily in the small intestine. [] A significant portion of jacaric acid is converted into cis-9, trans-11 conjugated linoleic acid (CLA) during metabolism. [] This CLA isomer is then incorporated into various tissues, including the liver, epididymal fat, and mesenteric fat. []

ANone: While research is ongoing, preclinical studies suggest that jacaric acid may offer several potential health benefits, including:

- Anti-cancer activity: In vitro and in vivo studies have demonstrated the ability of jacaric acid to inhibit the growth of various cancer cell lines, including prostate, leukemia, and eosinophilic leukemia. [, , , , ]

- Anti-allergic effects: Jacaric acid can suppress allergic responses in activated human mast cells by reducing the secretion of inflammatory mediators like β-N-acetylglucosaminidase, tryptase, and T helper 2 cytokines (IL-4 and IL-13). []

- Immunomodulatory effects: Jacaric acid can enhance the cytostatic activity of murine peritoneal macrophages against tumor cells and increase their production of nitric oxide and pro-inflammatory cytokines. []

A: While jacaranda seed oil is the most well-known source of jacaric acid, it can also be found in other plant seed oils, albeit in smaller quantities. For example, pomegranate seed oil was initially thought to contain jacaric acid, but further analysis using 13C NMR spectroscopy confirmed its absence. []

ANone: Despite its promising bioactivities, several challenges need to be addressed before jacaric acid can be developed as a therapeutic agent:

- Stability and Formulation: Jacaric acid, like other polyunsaturated fatty acids, is susceptible to oxidation, which can affect its stability and efficacy. Effective formulation strategies are needed to protect it from degradation and improve its bioavailability. []

- Targeted Delivery: Developing targeted delivery systems to deliver jacaric acid specifically to cancer cells or other target tissues could enhance its therapeutic efficacy and minimize potential side effects. []

- Clinical Trials: Rigorous human clinical trials are essential to confirm the safety and efficacy of jacaric acid observed in preclinical studies and to determine optimal dosages and treatment regimens. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)

![10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate](/img/structure/B159664.png)

![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B159675.png)